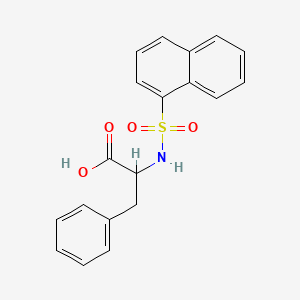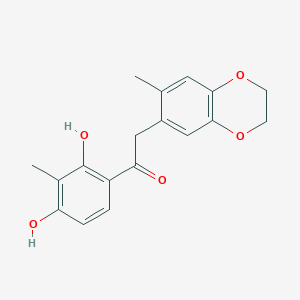
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid is an organic compound that features a naphthalene sulfonamide group attached to a phenylpropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-1-sulfonyl chloride+3-phenylpropanoic acidBase2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and sensors
作用機序
The mechanism of action of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The naphthalene sulfonamide group can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenylpropanoic acid backbone may also contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid: A member of the ApoSense® family, known for targeting apoptotic cells.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for multi-target therapy in elderly diseases.
Uniqueness
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the naphthalene sulfonamide group with the phenylpropanoic acid backbone sets it apart from other similar compounds, providing unique opportunities for research and application.
特性
IUPAC Name |
2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHURKYFYGKGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B7883932.png)

![methyl 5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B7883947.png)

![(3Z)-5-fluoro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7883963.png)
![(3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7883986.png)
![2-[Butyl-(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7883992.png)

![6-[(4-Chloro-3-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B7884012.png)

![(2S)-2-({2-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)propanoic acid](/img/structure/B7884028.png)
![(2S)-2-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B7884036.png)

